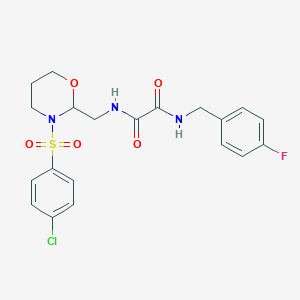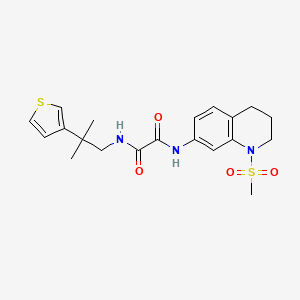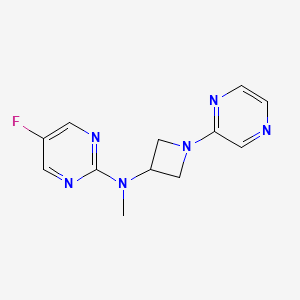![molecular formula C12H12O3 B2417087 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2167002-19-7](/img/structure/B2417087.png)
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, also known as PHC, is a bicyclic compound that has been the subject of scientific research due to its potential applications in medicinal chemistry. This compound has a unique structure that makes it an interesting target for synthesis and study.
Mécanisme D'action
The exact mechanism of action of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of important cellular components.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a number of different microorganisms, including bacteria, fungi, and parasites. It has also been shown to have cytotoxic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is that it is relatively easy to synthesize using a variety of methods. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid. One area of interest is its potential as an anticancer agent. Further studies could be done to determine its efficacy against different types of cancer cells and to investigate its mechanism of action. Another area of interest is its potential as an antimicrobial agent. Further studies could be done to determine its efficacy against different types of microorganisms and to investigate its mechanism of action. Additionally, further studies could be done to investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and in humans.
Méthodes De Synthèse
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can be synthesized using a variety of methods, including the Diels-Alder reaction and the Pauson-Khand reaction. In the Diels-Alder reaction, a diene and a dienophile react to form a cyclic compound. In the case of this compound, the diene is furan and the dienophile is styrene. The Pauson-Khand reaction involves the reaction of an alkyne, an alkene, and a carbonyl compound to form a cyclopentenone. In the case of this compound, the alkyne is propargyl alcohol, the alkene is styrene, and the carbonyl compound is maleic anhydride.
Applications De Recherche Scientifique
4-Phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has been the subject of scientific research due to its potential applications in medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antiparasitic activity. It has also been studied for its potential as an anticancer agent.
Propriétés
IUPAC Name |
4-phenyl-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11(14)10-9-6-12(10,7-15-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNCXHWVQSCSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C1(CO2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-3,3-dimethylazepane-1-carboxylate](/img/structure/B2417007.png)
![8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2417008.png)
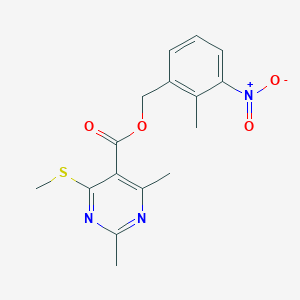

![5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2417012.png)
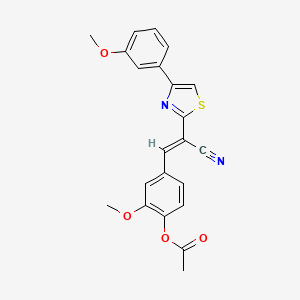
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2417015.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2417016.png)
![2-benzyl-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2417019.png)
